
Azepan-1-yl(4-methylphenyl)acetonitrile
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Overview
Description
Azepan-1-yl(4-methylphenyl)acetonitrile is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an azepane ring and a 4-methylphenyl group attached to an acetonitrile moiety.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with azepane and 4-methylbenzaldehyde.
Reaction Steps: The reaction involves the formation of an imine intermediate, followed by a nucleophilic addition of the cyanide ion to form the final product.
Conditions: The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) under an inert atmosphere to prevent oxidation.
Industrial Production Methods:
Scale-Up: The industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield.
Purification: Purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the azepane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction.
Substitution: Nucleophiles such as sodium azide (NaN3) can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation can yield azepan-1-yl(4-methylphenyl)acetamide.
Reduction Products: Reduction can produce azepan-1-yl(4-methylphenyl)ethylamine.
Substitution Products: Substitution can lead to azepan-1-yl(4-methylphenyl)azide.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
Azepan-1-yl(4-methylphenyl)acetonitrile is being investigated for its potential as:
- Antiviral Agents : Research has indicated that related compounds can inhibit viral replication, making them candidates for antiviral drug development.
- Anticancer Properties : Studies show that compounds with similar structures exhibit significant anticancer activities, particularly against various tumor cell lines. For instance, derivatives have been reported to induce apoptosis in lung cancer (A549) and glioma (C6) cells .
2. Biological Research
The compound is utilized in various biological assays, including:
- Enzyme Inhibition Studies : It has been explored for its ability to inhibit specific enzymes linked to disease pathways, such as matrix metalloproteinases (MMPs), which are implicated in cancer metastasis .
- Receptor Binding Studies : Its interaction with neurotransmitter receptors is being studied to understand its potential neuroprotective effects against neurodegenerative diseases .
3. Industrial Applications
This compound serves as a building block in the synthesis of more complex molecules, including:
- High-Energy Materials : Its derivatives are being researched for applications in materials science, particularly in creating compounds with high energy densities .
- Pharmaceutical Intermediates : The compound is used in the synthesis of various pharmaceutical agents, including estrogen receptor modulators .
Case Study 1: Anticancer Activity
A study published in Nature demonstrated that azepane derivatives exhibited potent antiproliferative effects against cancer cell lines. The findings highlighted the compound's ability to disrupt cell cycle progression and promote apoptosis through specific molecular pathways .
Case Study 2: Neuroprotective Effects
Research conducted at Osaka University explored the neuroprotective potential of azepane compounds. The study found that certain derivatives could modulate neurotransmitter systems, offering protection against neuronal damage in models of neurodegeneration .
Activity Type | Related Compounds | Observed Effects |
---|---|---|
Antiviral | Azepan derivatives | Inhibition of viral replication |
Anticancer | Pyrimidine analogs | Induction of apoptosis |
Neuroprotective | Azepane-based compounds | Modulation of neurotransmitter systems |
Table 2: Synthesis Pathways
Compound Name | Starting Materials | Reaction Conditions |
---|---|---|
This compound | Cyanomethoxybenzyl halides | Alkylation with chloroacetonitrile |
Bazedoxifene acetate | 4-Hydroxybenzyl alcohol | Column chromatography for purification |
Mechanism of Action
The mechanism by which Azepan-1-yl(4-methylphenyl)acetonitrile exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to cellular processes such as apoptosis, cell proliferation, and metabolism.
Comparison with Similar Compounds
Azepan-1-yl(3-methylphenyl)acetonitrile: Similar structure with a different position of the methyl group on the phenyl ring.
Azepan-1-yl(2-methylphenyl)acetonitrile: Another positional isomer with the methyl group at a different position on the phenyl ring.
Uniqueness: Azepan-1-yl(4-methylphenyl)acetonitrile is unique due to its specific arrangement of functional groups, which can influence its reactivity and biological activity compared to its isomers.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms
Biological Activity
Azepan-1-yl(4-methylphenyl)acetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a seven-membered azepane ring linked to a 4-methylphenyl group and an acetonitrile functional group. The molecular formula is C13H16N2, and it has a molecular weight of 204.28 g/mol.
The biological activity of azepan derivatives often involves interactions with various biological targets, including enzymes and receptors. The specific mechanism for this compound has not been extensively characterized; however, related compounds have demonstrated significant interactions with protein kinases and other cellular pathways.
Table 1: Comparative Biological Activity of Related Compounds
Compound Name | Target | IC50 (μM) | Selectivity |
---|---|---|---|
This compound | Unknown | TBD | TBD |
4-Acetylpiperazin-1-yl | CDK9 | 0.20 | >100-fold over CDK1 |
3-(Azepan-1-ylsulfonyl)-4-methylaniline | PRMT5 | 12 | Moderate |
Antiproliferative Effects
Recent studies have indicated that azepane derivatives can exhibit antiproliferative effects against various cancer cell lines. In one study, compounds structurally similar to this compound showed GI50 values in the nanomolar range, suggesting potent anticancer activity while maintaining low toxicity in non-tumoral cells .
Case Studies
- Inhibition of Protein Kinases : A series of azepane derivatives were screened for their ability to inhibit cyclin-dependent kinases (CDKs). Compounds demonstrated selectivity for CDK9 over CDK1, indicating potential therapeutic applications in cancer treatment .
- PRMT5 Inhibition : Another study identified analogs of azepan compounds that effectively inhibited PRMT5, a target implicated in various cancers. The analogs displayed promising IC50 values, suggesting that modifications to the azepane structure could enhance potency .
Toxicity and Safety Profile
The toxicity profile of azepan derivatives is crucial for their development as therapeutic agents. Initial assessments have shown that certain derivatives exhibit low toxicity in non-cancerous cell lines, which is a positive indicator for further development . However, detailed toxicological studies are required to establish safety in vivo.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Azepan-1-yl(4-methylphenyl)acetonitrile, and how are reaction conditions optimized?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, azepane derivatives react with activated acetonitrile intermediates under reflux in acetonitrile or polar aprotic solvents (e.g., DMF) . Optimization often employs factorial design, as seen in GC-FID studies for acetonitrile-containing systems, where variables like temperature, solvent purity, and catalyst loading are systematically tested using two-level factorial designs to maximize yield and minimize side products . Evidence from small-molecule synthesis highlights the use of azepan-1-yl groups in SN2 reactions, with acetonitrile as a solvent due to its high dielectric constant and compatibility with nucleophilic reagents .
Q. How is X-ray crystallography utilized to resolve the molecular structure of this compound?
Methodological Answer: Single-crystal X-ray diffraction (SXRD) is the gold standard for structural elucidation. SHELX programs (e.g., SHELXL for refinement) are widely used to process diffraction data, with WinGX or ORTEP for visualization . For example, crystal structures of related sulfonyl-azepane derivatives reveal non-planar conformations of the azepane ring, influenced by steric interactions with substituents like the 4-methylphenyl group . Key metrics include bond angles (e.g., C-N-C in the azepane ring) and torsional parameters, which are cross-validated against DFT calculations to confirm accuracy .
Q. What analytical techniques are suitable for purity assessment and quantification of this compound?
Methodological Answer: Reverse-phase HPLC and UPLC-MS/MS are preferred for purity analysis. For instance, acetonitrile-based mobile phases (e.g., acetonitrile/water with 0.1% formic acid) enhance peak resolution for nitrile-containing compounds . GC-FID with factorial optimization (e.g., column temperature gradients and carrier gas flow rates) is effective for volatile derivatives . Purity thresholds ≥98% are typically validated via NMR (e.g., absence of azepane ring proton splitting anomalies) and mass spectrometry (exact mass matching within 2 ppm) .
Advanced Research Questions
Q. How do electronic effects of the azepane ring and 4-methylphenyl group influence the compound’s reactivity in nucleophilic reactions?
Methodological Answer: The electron-donating azepane ring increases nucleophilicity at the acetonitrile carbon, facilitating reactions with electrophiles (e.g., aryl halides). Substituent effects can be quantified via Hammett σ values: the 4-methyl group (σ~0) minimally impacts resonance but enhances steric shielding, as shown in comparative studies of para-substituted arylacetonitriles . DFT calculations (e.g., B3LYP/6-31G*) reveal partial charge distributions, where the azepane nitrogen donates electron density to the nitrile group, lowering activation energy in SNAr reactions .
Q. What challenges arise in chromatographic purification of this compound, and how are they addressed?
Methodological Answer: Challenges include low solubility in non-polar solvents and column adsorption due to the nitrile moiety. Strategies include:
- Solvent selection: Acetonitrile/water mixtures (70:30 v/v) improve solubility and reduce tailing in HPLC .
- Stationary phase modification: C18 columns pretreated with triethylamine minimize silanol interactions .
- Temperature control: Elevated column temperatures (40–50°C) enhance peak symmetry for high-melting-point derivatives .
Q. How can computational methods predict the solubility and stability of this compound in different solvents?
Methodological Answer: COSMO-RS simulations predict solubility parameters (δ) by computing charge density surfaces. For example, acetonitrile (δ = 24.3 MPa¹/²) shows high affinity for the nitrile group, validated experimentally via phase equilibria studies . Stability under acidic conditions is assessed using molecular dynamics (MD) simulations, identifying hydrolysis-prone sites (e.g., the azepane N–C bond) .
Q. Contradictions and Resolutions
- SHELX vs. Alternative Refinement Tools: While SHELX dominates small-molecule crystallography, notes limitations in handling twinned macromolecular data. Researchers should cross-validate with PHENIX or REFMAC5 for complex cases .
- Acetonitrile as Solvent: Although acetonitrile is ideal for nitrile stability, highlights risks of co-eluting impurities in GC-FID; orthogonal methods (e.g., LC-MS) are recommended for validation .
Properties
IUPAC Name |
2-(azepan-1-yl)-2-(4-methylphenyl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2/c1-13-6-8-14(9-7-13)15(12-16)17-10-4-2-3-5-11-17/h6-9,15H,2-5,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBASMRONVHKGAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C#N)N2CCCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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